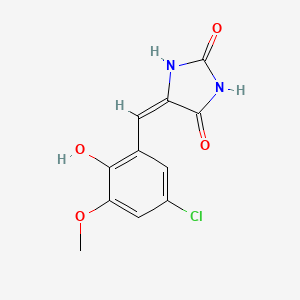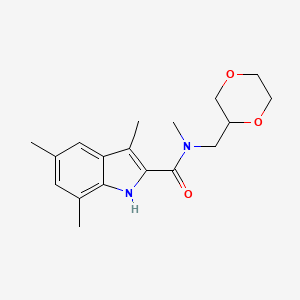![molecular formula C20H16ClN3O4S B5590849 2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5590849.png)
2-[(2-chlorobenzyl)thio]-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a chemical entity that has been the subject of various studies, focusing on its synthesis, molecular structure, and chemical properties. It belongs to a class of compounds known for their complex structures and potential biological activities.
Synthesis Analysis
- The synthesis of related thiosemicarbazides, which are structurally similar to the compound , involves reactions with acetic anhydride and bases to form corresponding thiazoles and triazoles (Krapivin, Usova, & Kul'nevich, 1988).
- Another approach to synthesizing similar compounds includes reactions with nucleophiles and active methylene compounds, leading to the formation of various derivatives (Hassaneen, Shawali, Elwan, & Ibrahim, 1991).
Molecular Structure Analysis
- The crystal and molecular structures of related acetohydrazides have been analyzed, revealing details about their configuration and conformation (Quoc et al., 2019).
Chemical Reactions and Properties
- Studies have shown how similar compounds react with various agents, leading to the formation of different chemical structures and demonstrating their reactive nature (Mir, Siddiqui, & Comrie, 1991).
Physical Properties Analysis
- The physical properties of these compounds, such as melting points, solubility, and crystalline nature, can be derived from their synthesis and molecular structure studies (Padmavathy & Devi, 2013).
Scientific Research Applications
Heterocyclic Compound Synthesis
Research has explored the synthesis of heterocyclic compounds through reactions involving similar chemical structures. For example, thiosemicarbazides, triazoles, and Schiff bases have been synthesized for their potential as antihypertensive α-blocking agents. These compounds were derived from methyl 2-(thiazol-2-ylcarbamoyl)acetate, highlighting the versatility of thiosemicarbazonium salts in creating pharmaceutical agents with low toxicity (Abdel-Wahab et al., 2008).
Antimicrobial Activity
Compounds with similar frameworks have demonstrated significant antimicrobial activity. For instance, certain hydrazide-hydrazone derivatives have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis, showing promising results. The structure-activity relationship of these compounds suggests the potential of utilizing specific chemical moieties for targeting microbial infections (Küçükgüzel et al., 1999).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of hydrazones have been a subject of study, indicating their potential application in optical device technologies. Research has focused on synthesizing and characterizing hydrazones to explore their NLO properties, demonstrating that some compounds exhibit significant optical limiting behavior, making them suitable for applications in optical switches and limiters (Naseema et al., 2010).
Anti-Helicobacter pylori Activity
Another study focused on the synthesis of 2-[(substituted benzyl)thio]-5-(5nitro-2-furyl)-1,3,4-thiadiazoles and evaluated their in vitro activity against Helicobacter pylori. The findings suggested that most synthesized compounds exhibited significant inhibitory activity, with certain derivatives showing enhanced potency compared to standard treatments (Mohammadhosseini et al., 2009).
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O4S/c21-18-4-2-1-3-15(18)12-29-13-20(25)23-22-11-17-9-10-19(28-17)14-5-7-16(8-6-14)24(26)27/h1-11H,12-13H2,(H,23,25)/b22-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEENOIYVJOGRPH-SSDVNMTOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CSCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-isopropyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5590770.png)
![N-methyl-4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5590786.png)
![3-(1-methyl-1H-imidazol-2-yl)-1-[2-(phenylsulfonyl)ethyl]piperidine](/img/structure/B5590787.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetohydrazide](/img/structure/B5590802.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-methylphenyl)cyclopropyl]benzamide](/img/structure/B5590807.png)
![{3-(3-methylbut-2-en-1-yl)-1-[(6-methylpyridin-2-yl)methyl]piperidin-3-yl}methanol](/img/structure/B5590813.png)
![N-[1-(5-methyl-1H-benzimidazol-2-yl)propyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5590817.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-fluorobenzenesulfonamide](/img/structure/B5590827.png)
![N-{4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5590832.png)
![2-ethyl-8-{[5-(ethylthio)-2-thienyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5590834.png)
![2-cyano-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5590854.png)

